4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide
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Overview
Description
1H-Pyrazole-5-carboxamide, 4-(5-chloro-2-furanyl)-1,3-bis(2,4-difluorophenyl)-4,5-dihydro-5-methyl-N-[(4-methyl-2-morpholinyl)methyl] is a complex organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and multiple fluorine atoms, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxamide derivatives typically involves multi-step reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the reaction of ethyl 1,3-dimethyl-4-chloro-1H-pyrazole-5-carboxylate with various reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-5-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3), and sulfonating agents like sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1H-Pyrazole-5-carboxamide derivatives have shown significant potential in various scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Exhibits fungicidal and insecticidal activities, making it useful in agricultural research.
Industry: Used in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxamide derivatives involves interaction with specific molecular targets and pathways. For instance, these compounds may inhibit the growth of fungi and insects by interfering with their metabolic processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-5-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenyl thiazole derivatives: These compounds contain a thiazole ring and exhibit similar bioactive properties.
Uniqueness
1H-Pyrazole-5-carboxamide, 4-(5-chloro-2-furanyl)-1,3-bis(2,4-difluorophenyl)-4,5-dihydro-5-methyl-N-[(4-methyl-2-morpholinyl)methyl] is unique due to its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C27H25ClF4N4O3 |
---|---|
Molecular Weight |
565.0 g/mol |
IUPAC Name |
4-(5-chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C27H25ClF4N4O3/c1-27(26(37)33-13-17-14-35(2)9-10-38-17)24(22-7-8-23(28)39-22)25(18-5-3-15(29)11-19(18)31)34-36(27)21-6-4-16(30)12-20(21)32/h3-8,11-12,17,24H,9-10,13-14H2,1-2H3,(H,33,37) |
InChI Key |
JDSOPSVHZBKHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=NN1C2=C(C=C(C=C2)F)F)C3=C(C=C(C=C3)F)F)C4=CC=C(O4)Cl)C(=O)NCC5CN(CCO5)C |
Origin of Product |
United States |
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